Cas no 1195-45-5 (4-Fluorophenyl isocyanate)

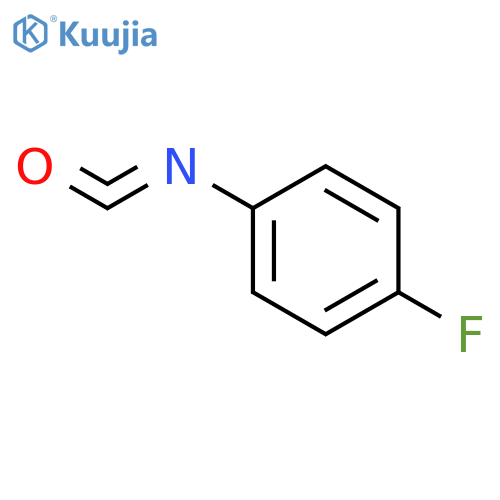

4-Fluorophenyl isocyanate structure

商品名:4-Fluorophenyl isocyanate

4-Fluorophenyl isocyanate 化学的及び物理的性質

名前と識別子

-

- 4-Fluorophenyl isocyanate

- 1-Fluoro-4-isocyanatobenzene

- 4-FLUORPHENYLISOCYANAT

- Isocyanic Acid 4-Fluorophenyl Ester

- P-FLUOROPHENYL ISOCYANATE

- Isocyanicacid, p-fluorophenyl ester (7CI,8CI)

- 4-Fluoro-1-isocyanatobenzene

- 4-Fluoroisocyanatobenzene

- NSC 82348

- p-Fluorobenzene isocyanate

- 4-Fluorophenylisocyanate

- Benzene, 1-fluoro-4-isocyanato-

- 1-fluoro-4-isocyanato-benzene

- Benzene,1-fluoro-4-isocyanato-

- DSVGFKBFFICWLZ-UHFFFAOYSA-N

- 4-fluorobenzenisocyanate

- PARAGOS 331046

- P-FLUORO PHENYL ISOCYANIC ESTER

- P

- AKOS000120358

- Isocyanic acid p-fluorophenyl ester

- F1945-0006

- Isocyanic acid, p-fluorophenyl ester

- SCHEMBL93163

- B2A7JE8GHW

- parafluorophenyl isocyanate

- I0339

- AS-19235

- NSC82348

- W-108508

- EN300-20381

- BB 0259238

- MFCD00002023

- GEO-03776

- A804312

- 4-fluoro phenyl isocyanate

- para-fluorophenyl isocyanate

- p-fluor-phenylisocyanate

- p-fluorophenylisocyanate

- J-504628

- 4-Fluorophenyl isocyanate, 99%

- NSC-82348

- AM62613

- InChI=1/C7H4FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H

- 4-fluoro-phenylisocyanate

- UNII-B2A7JE8GHW

- 4fluorophenyl isocyanate

- DTXSID00152472

- FT-0618554

- EINECS 214-799-0

- 4-fluoro phenylisocyanate

- 1-Fluoro-4-isocyanatobenzene #

- DSVGFKBFFICWLZ-UHFFFAOYSA-

- 1195-45-5

- 4-fluoro-phenyl isocyanate

- 4-fluorophenyl-isocyanate

- 1-fluoro-4-isocyanato-benzen

- F14335_ALDRICH

- SB 01844

- ZINC00164841

- 4-Fluorophenyl isocyate

- 4-Isocyanatofluorobenzene, 1-Fluoro-4-isocyanatobenzene

- DB-041478

- ALBB-007519

- STK504589

- 214-799-0

- FF07776

- DTXCID1074963

- 206-966-1

-

- MDL: MFCD00002023

- インチ: 1S/C7H4FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H

- InChIKey: DSVGFKBFFICWLZ-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])N=C=O

- BRN: 471609

計算された属性

- せいみつぶんしりょう: 137.02800

- どういたいしつりょう: 137.028

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.206 g/mL at 25 °C(lit.)

- ふってん: 68°C/15mmHg(lit.)

- フラッシュポイント: 華氏温度:127.4°f

摂氏度:53°c - 屈折率: n20/D 1.5141(lit.)

- すいようせい: ぶんかい

- PSA: 29.43000

- LogP: 1.79300

- ようかいせい: 未確定

- かんど: Moisture Sensitive/Lachrymatory

4-Fluorophenyl isocyanate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H226-H301+H331-H315-H319-H335

- 警告文: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 危険物輸送番号:UN 3080 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36-42

- セキュリティの説明: S23-S26-S36/37-S45-S38-S28A

- 福カードFコード:1-10-19

-

危険物標識:

- 危険レベル:6.1 (3)

- 包装グループ:III

- セキュリティ用語:3

- ちょぞうじょうけん:0-10°C

- リスク用語:R26; R20/21/22; R36/37/38; R42

- 包装等級:III

4-Fluorophenyl isocyanate 税関データ

- 税関コード:2929109000

- 税関データ:

中国税関コード:

2929109000概要:

2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Fluorophenyl isocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115787-25g |

1-Fluoro-4-isocyanatobenzene |

1195-45-5 | 98% | 25g |

¥138.00 | 2024-08-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0339-25G |

4-Fluorophenyl Isocyanate |

1195-45-5 | >98.0%(GC) | 25g |

¥990.00 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0339-5g |

4-Fluorophenyl isocyanate |

1195-45-5 | 98.0%(GC) | 5g |

¥275.0 | 2023-09-02 | |

| Life Chemicals | F1945-0006-0.25g |

4-Fluorophenyl isocyanate |

1195-45-5 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115787-10g |

1-Fluoro-4-isocyanatobenzene |

1195-45-5 | 98% | 10g |

¥108.00 | 2024-08-09 | |

| Enamine | EN300-20381-25.0g |

1-fluoro-4-isocyanatobenzene |

1195-45-5 | 96% | 25g |

$72.0 | 2023-05-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F831052-5g |

4-Fluorophenyl isocyanate |

1195-45-5 | 97% | 5g |

¥126.00 | 2022-01-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F47811-5g |

4-Fluorophenyl isocyanate |

1195-45-5 | >98.0%(GC) | 5g |

¥108.0 | 2023-09-07 | |

| Life Chemicals | F1945-0006-10g |

4-Fluorophenyl isocyanate |

1195-45-5 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| Apollo Scientific | PC4166-100g |

4-Fluorophenyl isocyanate |

1195-45-5 | 98% | 100g |

£87.00 | 2025-02-21 |

4-Fluorophenyl isocyanate サプライヤー

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.

ゴールドメンバー

(CAS:1195-45-5)4-Fluorophenyl isocyanate

MR./MRS.:WANG JING LI

電話番号:13156898909

Eメール:hope2084@163.com

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1195-45-5)对氟苯基异氰酸酯

注文番号:LE2929029

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:42

価格 ($):discuss personally

4-Fluorophenyl isocyanate 関連文献

-

Triveni R. Pardhi,Manishkumar S. Patel,V. Sudarsanam,Kamala K. Vasu Med. Chem. Commun. 2018 9 1472

-

Zhenni Su,Yunqiu Feng,Rong Zou,Xianfan Qiu,Jian Wang,Chuanzhou Tao Chem. Commun. 2020 56 7483

-

Liam Mistry,Kopano Mapesa,Thomas W. Bousfield,Jason E. Camp Green Chem. 2017 19 2123

-

Martina Olivari,Riccardo Montis,Stuart N. Berry,Louise E. Karagiannidis,Simon J. Coles,Peter N. Horton,Lucy K. Mapp,Philip A. Gale,Claudia Caltagirone Dalton Trans. 2016 45 11892

-

Giacomo Foli,Micaela Degli Esposti,Maurizio Toselli,Davide Morselli,Paola Fabbri Analyst 2019 144 2087

1195-45-5 (4-Fluorophenyl isocyanate) 関連製品

- 83594-83-6(3,5-Difluorophenyl isocyanate)

- 404-71-7(3-Fluorophenyl isocyanate)

- 42601-04-7(3,4-Difluorophenyl isocyanate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1195-45-5)4-Fluorophenyl isocyanate

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1195-45-5)4-Fluorophenyl isocyanate

清らかである:99%

はかる:500g

価格 ($):210.0